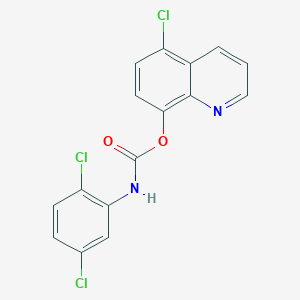
5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate is a chemical compound with the molecular formula C16H9Cl3N2O2. It is known for its unique structure, which combines a quinoline moiety with a carbamate group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2,5-dichlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
科学研究应用
5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the carbamate group may inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation.
相似化合物的比较
Similar Compounds
- 5-Chloroquinolin-8-yl (2,4-dichlorophenyl)carbamate
- 5-Chloroquinolin-8-yl (2,3-dichlorophenyl)carbamate
- 5-Chloroquinolin-8-yl (3,4-dichlorophenyl)carbamate
Uniqueness
5-Chloroquinolin-8-yl (2,5-dichlorophenyl)carbamate is unique due to the specific positioning of the chloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
属性
CAS 编号 |
21617-09-4 |
|---|---|
分子式 |
C16H9Cl3N2O2 |
分子量 |
367.6 g/mol |
IUPAC 名称 |
(5-chloroquinolin-8-yl) N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-9-3-4-12(19)13(8-9)21-16(22)23-14-6-5-11(18)10-2-1-7-20-15(10)14/h1-8H,(H,21,22) |
InChI 键 |
KDKSSOHOVSPJRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


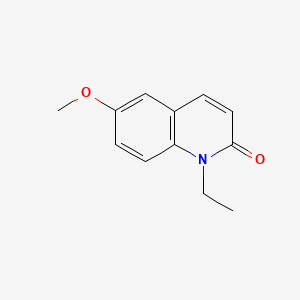
![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)

![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)



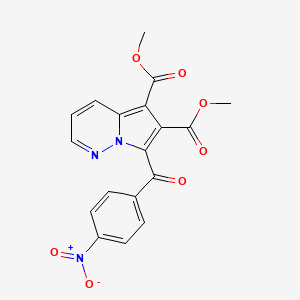
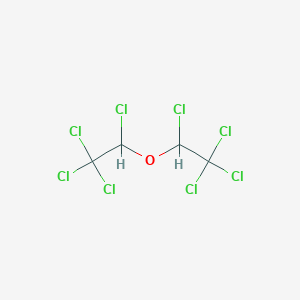
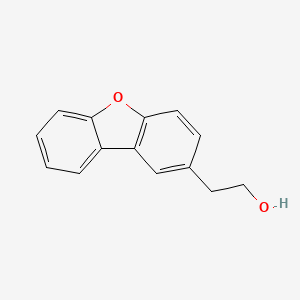

![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)


